Fluorination-Driven Lipophilicity and Hydrogen-Bond Acceptor Increase vs. Parent 8-Oxo-8-phenyloctanoic Acid
The 3,4-difluoro substitution on the phenyl ring increases the computed lipophilicity (XLogP3) by +0.2 units and the number of hydrogen-bond acceptor (HBA) atoms from 3 to 5 compared to the non-fluorinated parent compound 8-oxo-8-phenyloctanoic acid (CAS 24314-23-6) [1]. This alteration is expected to enhance passive membrane permeability and alter protein binding kinetics while maintaining an identical topological polar surface area (TPSA) of 54.4 Ų [1].
| Evidence Dimension | Computed lipophilicity (XLogP3) and hydrogen-bond acceptor (HBA) count |
|---|---|
| Target Compound Data | XLogP3 = 3.0, HBA = 5 [PubChem] |
| Comparator Or Baseline | 8-Oxo-8-phenyloctanoic acid: XLogP3 = 2.8, HBA = 3 [PubChem] |
| Quantified Difference | Δ XLogP3 = +0.2 (relative increase ~7%); Δ HBA = +2 |
| Conditions | PubChem computed descriptors using XLogP3 3.0 and Cactvs 3.4.8.24 |
Why This Matters
Higher XLogP3 and HBA count distinguish this compound for membrane permeability and hydrogen-bond-driven target engagement screening, making it the preferred analog for central nervous system (CNS)-leaning or intracellular target assays over the non-fluorinated parent.
- [1] PubChem. (2026). Computed Properties: CID 24726920 vs. CID 298878. National Library of Medicine. View Source
